molecular formula C22H15F3N4O4 B2823973 Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate CAS No. 865658-96-4

Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate

Cat. No.: B2823973
CAS No.: 865658-96-4
M. Wt: 456.381
InChI Key: FQADCKHNYFVKEA-UHFFFAOYSA-N
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Description

Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate is a heterocyclic compound featuring a quinoline core substituted at position 4 with a 1,2,3-triazole ring bearing a 4-(trifluoromethyl)phenyl group. The quinoline scaffold is further functionalized with methyl ester groups at positions 2 and 2. This structure combines the aromatic rigidity of quinoline with the metabolic stability conferred by the trifluoromethyl group and the triazole’s capacity for hydrogen bonding. Such compounds are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by esterification .

Properties

IUPAC Name

dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O4/c1-32-20(30)18-17(14-5-3-4-6-15(14)26-19(18)21(31)33-2)16-11-29(28-27-16)13-9-7-12(8-10-13)22(23,24)25/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQADCKHNYFVKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1C(=O)OC)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinoline and triazole derivatives, emphasizing substituent effects, synthetic routes, and analytical characterization.

Structural and Functional Group Comparisons

Compound Name Quinoline Substituents Triazole Substituents Ester Groups Molecular Formula Key Data
Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate (Target) 4-triazolyl, 2,3-dimethyl ester 4-(trifluoromethyl)phenyl Dimethyl (2,3) C24H17F3N4O4 Not reported in evidence
Diethyl 5-(1,3-dioxolan-2-yl)-1-(4-fluorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate (5l) 5-(1,3-dioxolan-2-yl), 1-(4-fluorobenzoyl) None Diethyl (2,3) C26H20FNO7 m/z 477 [M+H]+
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate 4-(triazolylmethoxy), 8-trifluoromethyl 2,4-dichlorobenzyl Ethyl (3) C23H16Cl2F3N4O3 NMR shifts (127–178 ppm)
2-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinoline-3-carbaldehyde (7a-l) 3-carbaldehyde, 2-thioether Phenyl None C19H13N3OS Not reported in evidence

Key Observations:

Ester Groups: The target compound’s dimethyl esters at positions 2 and 3 contrast with diethyl esters in compound 5l and a single ethyl ester in the dichlorobenzyl derivative. Methyl esters may confer higher metabolic stability and lower lipophilicity compared to bulkier ethyl groups .

Triazole Substituents: The trifluoromethylphenyl group on the target’s triazole is distinct from dichlorobenzyl () or phenyl ().

Quinoline Functionalization: Unlike the 8-trifluoromethyl substitution in , the target compound lacks additional quinoline modifications, which may influence π-stacking interactions in biological targets.

Analytical Characterization

  • NMR Spectroscopy: The target compound’s ¹H NMR would show distinct signals for methyl esters (~3.8–4.0 ppm) and deshielded aromatic protons due to the CF3 group. In , quinoline carbons appear at 127–178 ppm in ¹³C NMR, while the CF3 group in ’s compound causes downfield shifts .
  • Mass Spectrometry: The target’s molecular ion ([M+H]+) is estimated at ~494 Da, compared to 477 Da for compound 5l .

Computational and Crystallographic Insights

  • Structural Rigidity: The triazole-quinoline linkage in the target compound likely adopts a planar conformation, as seen in similar structures resolved via SHELX-refined crystallography (e.g., ) .
  • Graph-Based Comparisons: Chemical graph theory () classifies the target as a polycyclic aromatic system with a triazole edge, distinguishing it from simpler quinoline derivatives.

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